
4-Methylquinolin-8-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylquinolin-8-yl benzoate is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and benzoic acid, a simple aromatic carboxylic acid. The structure of this compound consists of a quinoline ring substituted with a methyl group at the 4-position and a benzoate ester at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-8-yl benzoate typically involves the esterification of 4-methylquinolin-8-ol with benzoic acid or its derivatives. One common method is the reaction of 4-methylquinolin-8-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
4-Methylquinolin-8-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 4-Carboxyquinolin-8-yl benzoate.
Reduction: 4-Methylquinolin-8-yl benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
4-Methylquinolin-8-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Methylquinolin-8-yl benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and repair processes. The ester group may also play a role in enhancing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 4-position instead of a methyl group.
4-Methylquinoline: Lacks the benzoate ester group but has a similar quinoline core structure.
8-Hydroxyquinoline: Similar quinoline structure with a hydroxyl group at the 8-position.
Uniqueness
4-Methylquinolin-8-yl benzoate is unique due to the presence of both a methyl group at the 4-position and a benzoate ester at the 8-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(4-methylquinolin-8-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-10-11-18-16-14(12)8-5-9-15(16)20-17(19)13-6-3-2-4-7-13/h2-11H,1H3 |
InChIキー |
ROYYFXQLMNONTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC=C1)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



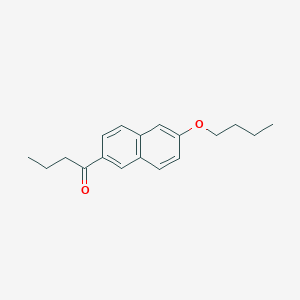

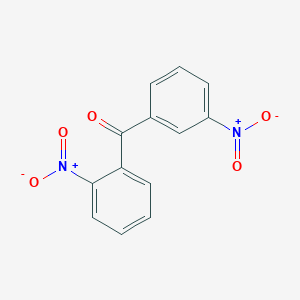
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
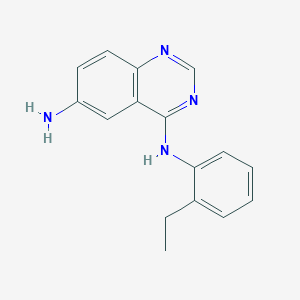


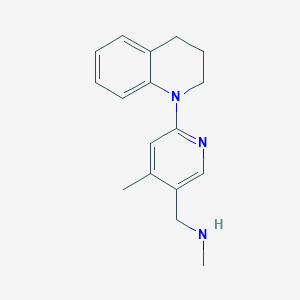

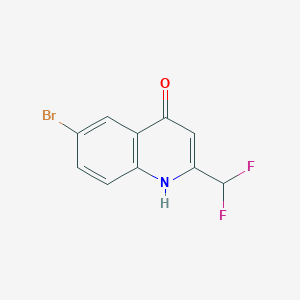
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
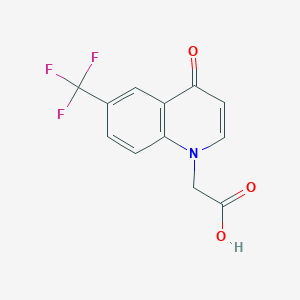
![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
